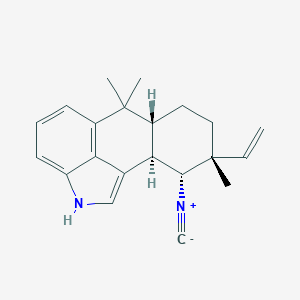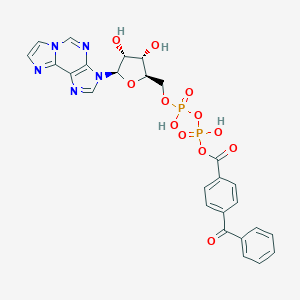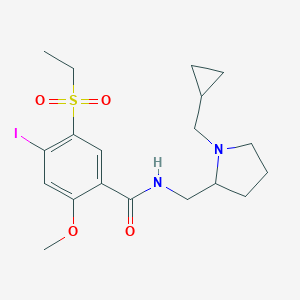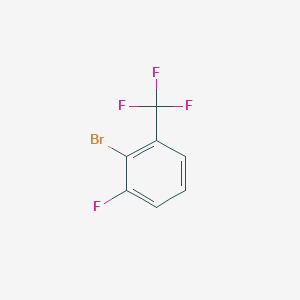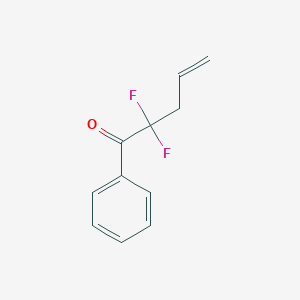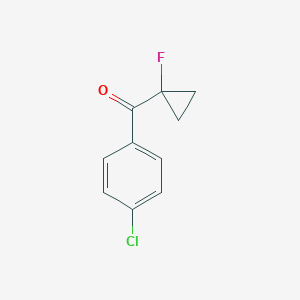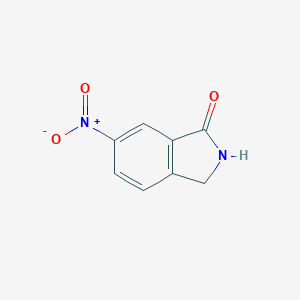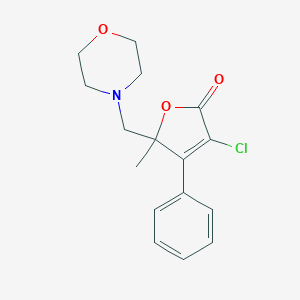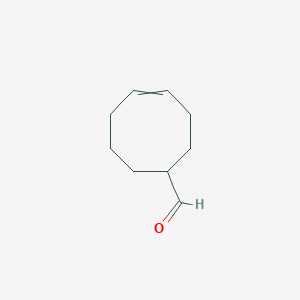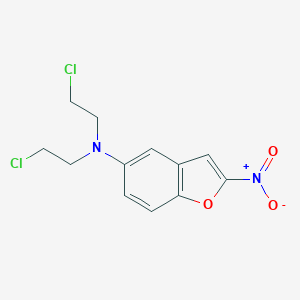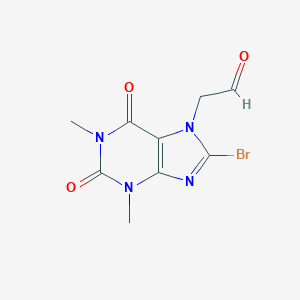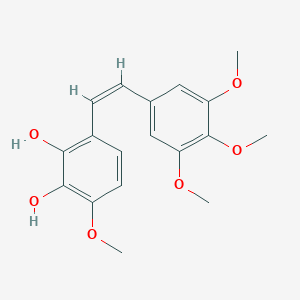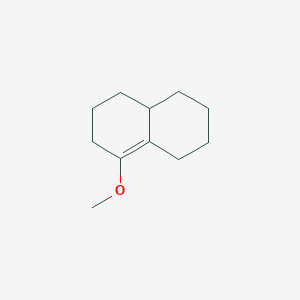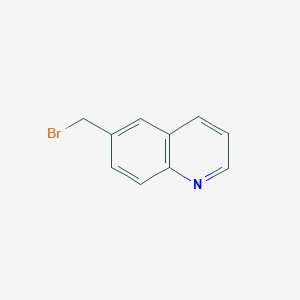
6-(Bromomethyl)quinoline
概述
描述
Synthesis Analysis
The synthesis of 6-(Bromomethyl)quinoline derivatives often involves palladium-catalyzed C-N and C-C coupling reactions. For example, triarylamines containing a 6H-indolo[2,3-b]quinoxaline core, closely related to 6-(Bromomethyl)quinoline, have been synthesized through such reactions (Thomas & Tyagi, 2010). Another method involves visible-light-induced radical bromination, leading to the synthesis of related compounds with good yield (Li, 2015).
Molecular Structure Analysis
The molecular structure of 6-(Bromomethyl)quinoline derivatives is often explored using various spectroscopic and analytical methods. X-ray diffraction and nuclear magnetic resonance (NMR) studies provide insights into the crystal structure and molecular conformation, which is crucial for understanding the compound's reactivity and properties (Kant et al., 2010).
Chemical Reactions and Properties
These compounds exhibit a variety of chemical reactions, including interactions with DNA, demonstrating the potential for diverse applications in chemistry and biochemistry. Their reactivity can lead to the formation of new compounds with biological activities or material properties (Wang et al., 2012).
Physical Properties Analysis
The physical properties of 6-(Bromomethyl)quinoline derivatives, such as their optical absorption, emission spectra, and thermal stability, can be characterized through spectroscopic studies. These properties are influenced by the molecular structure and the nature of substituents on the quinoline ring, affecting their application potential in material science and organic electronics (Thomas & Tyagi, 2010).
Chemical Properties Analysis
The chemical properties, including the reactivity towards various substrates and the formation of coordination complexes with metals, underscore the versatility of 6-(Bromomethyl)quinoline derivatives. These properties enable their use in synthesizing complex organic molecules and materials with specific functions (Son, Pudenz, & Hoefelmeyer, 2010).
科学研究应用
1. Synthesis of Ethyl 6-(Bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate
- Summary of the Application : This compound is used as a building block in various chemical transformations, particularly in the synthesis of important quinoline scaffold derivatives .
- Methods of Application/Experimental Procedures : The synthesis involves a visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate (1) with N-bromosuccinimide using a 150-W tungsten bulb as an initiator . This leads to the desired monobromo product ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate (2) in a good yield of 76% .
- Results/Outcomes : Using this procedure, a 46% improvement in yield of 2 was achieved when compared with the previous method .
2. Application in Third-Generation Photovoltaics
- Summary of the Application : Quinoline derivatives, including “6-(Bromomethyl)quinoline”, have been used in third-generation photovoltaic applications .
- Methods of Application/Experimental Procedures : The specific methods of application are not detailed in the source, but it mentions that various methods for testing the compounds for application in photovoltaic cells are outlined .
- Results/Outcomes : The performance and characteristics of photovoltaic cells using quinoline derivatives are described in the source . It also mentions that quinoline derivatives are good materials for the emission layer of organic light-emitting diodes (OLEDs) and are also used in transistors .
3. Synthesis of Symmetrical 2-Quinolylmethoxyphenyl-Containing Diethers
- Summary of the Application : This compound is used in the synthesis of symmetrical 2-quinolylmethoxyphenyl-containing diethers .
- Methods of Application/Experimental Procedures : The synthesis involves a Williamson reaction with some dihydroxy arenes . In the initial stages of the reaction, TLC exhibited a spot probably due to the formation of a monoether product, which gradually disappeared with the appearance of a new dark spot arising from the formation of symmetrical diether quinolines .
- Results/Outcomes : The desired symmetrical diether quinolines were successfully synthesized .
4. Antibacterial Agents
- Summary of the Application : Quinoline-based heterocyclic derivatives, including “6-(Bromomethyl)quinoline”, have been synthesized and evaluated for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria .
- Methods of Application/Experimental Procedures : A novel series of quinolone-based heterocyclic derivatives including thiadiazine, thiadiazoles, and triazole were synthesized . The synthesized derivatives have been characterized and their structures identified using spectroscopic analysis including NMR, FT-IR, and mass techniques .
- Results/Outcomes : Most of the compounds exhibited moderate-to-good antibacterial activity against all four bacterial strains and are significantly more active than ampicillin .
5. Synthesis of Fused Quinoline
- Summary of the Application : This compound is used in the synthesis of fused quinoline .
- Methods of Application/Experimental Procedures : The synthesis involves a visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate . This leads to the desired monobromo product ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate .
- Results/Outcomes : Using this procedure, a 46% improvement in yield was achieved when compared with the previous method .
6. Antiviral Agents
- Summary of the Application : Quinolines, including “6-(Bromomethyl)quinoline”, exhibit important biological activities, such as antiviral effects .
- Methods of Application/Experimental Procedures : The specific methods of application are not detailed in the source, but it mentions that quinolines are used extensively in treatment of various infections .
- Results/Outcomes : The performance and characteristics of quinolines as antiviral agents are described in the source .
安全和危害
While specific safety and hazard information for 6-(Bromomethyl)quinoline is not readily available in the search results, it’s generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar chemical compounds8.
未来方向
The future directions for 6-(Bromomethyl)quinoline and similar compounds are likely to involve further exploration of their synthesis and potential applications. Quinoline derivatives are utilized in various fields including medicine, food, catalysts, dyes, materials, refineries, electronics, etc., due to their diverse biological properties3. Therefore, continued research and development in these areas are expected.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.
属性
IUPAC Name |
6-(bromomethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTNKPYDDZEAPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CBr)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80279479 | |
| Record name | 6-(bromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80279479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Bromomethyl)quinoline | |
CAS RN |
101279-39-4 | |
| Record name | 6-(bromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80279479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

